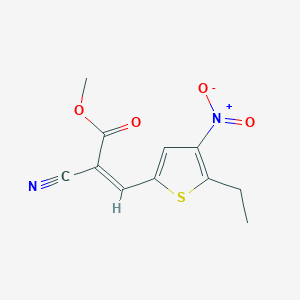

methyl 2-cyano-3-(5-ethyl-4-nitro-2-thienyl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related cyanoacrylate compounds involves regioselective coupling reactions and the use of specific reagents to achieve desired structures. For instance, ethyl 2-(bromomethyl)-3-cyanoacrylate reacts with primary amines to give ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields, showcasing a method for synthesizing cyanoacrylate derivatives with varying substituents (Arfaoui & Amri, 2009).

Molecular Structure Analysis

Detailed spectroscopic analyses (NMR, UV–Visible, FT-IR, mass spectroscopy) and quantum chemical calculations (DFT, TD-DFT, NBO analysis) provide insights into the molecular structure, including electronic transitions, intramolecular interactions, and the nature of chemical bonds within cyanoacrylate derivatives (Singh et al., 2013).

Chemical Reactions and Properties

The reactivity of cyanoacrylate compounds with various reagents under different conditions reveals the formation of diverse products. For example, ethyl 3-aryl-2-nitroacrylate reacts with toluene in the presence of titanium tetrachloride to yield specific oxazine and aldehyde products, demonstrating the compound's reactive versatility (Hirotani & Zen, 1994).

Physical Properties Analysis

Cyanoacrylate derivatives' physical properties, such as photoluminescence and thermal behavior, can be studied through spectroscopic methods and thermal analysis. These properties are crucial for understanding the materials' stability and potential applications (Singh et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of cyanoacrylate derivatives, including their electrophilicity, hydrogen bonding, and non-linear optical (NLO) response, are facilitated by experimental and theoretical approaches. These studies provide a comprehensive understanding of the compounds' reactivity and interactions at the molecular level (Singh et al., 2013).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reaction Mechanisms

Research on derivatives of 3-arylidenepropenoic acid, closely related to the structure of methyl 2-cyano-3-(5-ethyl-4-nitro-2-thienyl)acrylate, has demonstrated intriguing reaction pathways when exposed to triethylamine and other amines. Studies have shown unexpected reductions and vinylogations, providing insights into the reaction mechanisms of these compounds. The formation of dihydro and vinylogue derivatives under specific conditions highlights the chemical versatility and potential for synthetic applications in creating complex organic molecules (Harisha et al., 2016).

Polymer Science and Engineering

The development of innocuous comb-shaped polymethacrylates with poly(ethylene glycol) side chains through nitroxide-mediated radical polymerization showcases the use of acrylate derivatives in synthesizing environmentally friendly polymers. These polymers demonstrate non-cytotoxic properties and are potential candidates for biomedical applications, such as drug delivery systems and tissue engineering (Chenal et al., 2010).

Material Development and Applications

Acrylate monomers with aggregation-induced emission (AIE) characteristics have been explored for the creation of highly stable polymer nanoparticles. These materials are effective for the detection of nitro compounds, indicating their potential in security applications for the identification of explosives. The synthesis of acrylate monomers followed by free radical polymerization results in AIE-active polymers, highlighting the utility of acrylate derivatives in developing novel materials for sensory applications (Zhou et al., 2014).

Eigenschaften

IUPAC Name |

methyl (Z)-2-cyano-3-(5-ethyl-4-nitrothiophen-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-3-10-9(13(15)16)5-8(18-10)4-7(6-12)11(14)17-2/h4-5H,3H2,1-2H3/b7-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUWJFXZAILXAI-DAXSKMNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C=C(C#N)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C(S1)/C=C(/C#N)\C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)